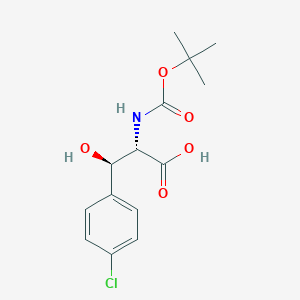
C14H18ClNO5
Vue d'ensemble
Description
C14H18ClNO5 is a useful research compound. Its molecular formula is C14H18ClNO5 and its molecular weight is 315.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality C14H18ClNO5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about C14H18ClNO5 including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalytic Behavior and Polymerization
- Catalysis and Ring-Opening Polymerization : Sodium 2-arylimino-8-quinolates (including C14H18ClNO5 variants) demonstrate good activities in catalyzing the ring-opening polymerization (ROP) of rac-lactide, which is crucial for creating amorphous polylactides. The varying substituents within these compounds influence their catalytic activities significantly (Zhang et al., 2016).
Carbon Allotrope Synthesis
- Synthesis of Cyclo[18]carbon : Cyclo[18]carbon (C18), consisting of 18 carbon atoms, represents an important carbon allotrope. The synthesis and structural analysis of such carbon allotropes, which includes molecules related to C14H18ClNO5, have seen significant advancements, revealing new potential applications and research challenges (Rahman & Edvinsson, 2020).
Catalytic Transformation of C1 Molecules
- MOF-based Heterogeneous Catalysts : Metal-organic frameworks (MOFs) incorporating C14H18ClNO5-like compounds have shown promise in catalyzing C1 molecules (CO, CO2, CH4) for clean fuel production and high-value chemical creation, addressing significant challenges in activation and transformation of these molecules (Cui et al., 2019).
Molecular Device Applications
- Electron Transport Properties : Investigations into the electron transport properties of Cyclo[18]carbon (C18) connected to various electrodes, a field relevant to compounds like C14H18ClNO5, have unveiled diverse transport behaviors. This research provides insights into the future of molecular devices based on new carbon allotropes (Zhang et al., 2020).
Zeolite-based Catalysts for C1 Chemistry
- Zeolites in C1 Molecule Catalysis : The use of zeolite-based catalysts, including those related to C14H18ClNO5, for transforming C1 molecules (CO, CO2, CH4) into hydrocarbons and oxygenates has shown considerable success. This research highlights the importance of such compounds in creating energy-efficient and environmentally friendly catalysts (Zhang et al., 2020).
Propriétés
IUPAC Name |
(2S,3R)-3-(4-chlorophenyl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO5/c1-14(2,3)21-13(20)16-10(12(18)19)11(17)8-4-6-9(15)7-5-8/h4-7,10-11,17H,1-3H3,(H,16,20)(H,18,19)/t10-,11+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIXOTOBWPXEFC-WDEREUQCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(C1=CC=C(C=C1)Cl)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]([C@@H](C1=CC=C(C=C1)Cl)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
C14H18ClNO5 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



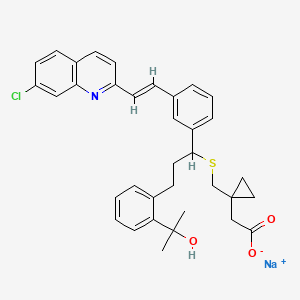
![(S)-1,4-Dihydro-4beta-methyl-3-[4-[2-(dicyanomethylene)hydrazino]phenyl]pyridazin-6(5H)-one](/img/structure/B7826529.png)
![5-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic Acid](/img/structure/B7826540.png)
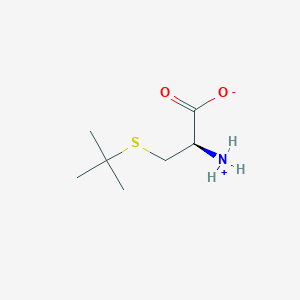
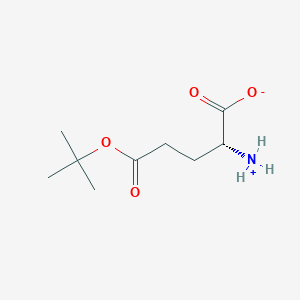
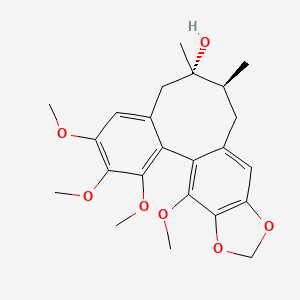

![3,4,5-Trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-19-ol](/img/structure/B7826569.png)
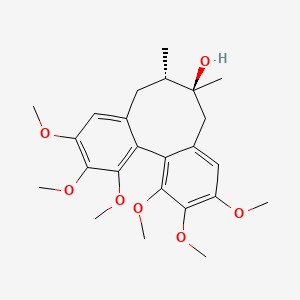

![4-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-5-ium-6-carboxylate](/img/structure/B7826588.png)
![(2S,3R)-3-(1,3-benzodioxol-5-yl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B7826612.png)
![(2S,3R)-3-hydroxy-3-(3-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B7826615.png)
![tert-butyl N-[(1R,2R)-1-(4-chlorophenyl)-1,3-dihydroxypropan-2-yl]carbamate](/img/structure/B7826626.png)